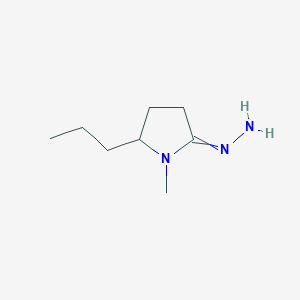![molecular formula C13H17NO2 B14593469 Methyl 4-[benzyl(methyl)amino]but-2-enoate CAS No. 61322-08-5](/img/structure/B14593469.png)
Methyl 4-[benzyl(methyl)amino]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[benzyl(methyl)amino]but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a methyl group, and an amino group attached to a but-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[benzyl(methyl)amino]but-2-enoate typically involves the reaction of benzylamine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[benzyl(methyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 4-[benzyl(methyl)amino]but-2-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[benzyl(methyl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-2-methoxybenzoate
- Methyl 4-aminobenzoate
- Methyl 4-[benzyl(methyl)amino]butanoate
Uniqueness
Methyl 4-[benzyl(methyl)amino]but-2-enoate is unique due to its specific structural features, such as the presence of both benzyl and methyl groups attached to the amino group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Propriétés
Numéro CAS |
61322-08-5 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
methyl 4-[benzyl(methyl)amino]but-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-14(10-6-9-13(15)16-2)11-12-7-4-3-5-8-12/h3-9H,10-11H2,1-2H3 |
Clé InChI |
WFZIZOUTSAEZOK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=CC(=O)OC)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)

![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)




![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
